molecular formula C23H17N3O4 B2674806 N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide CAS No. 332116-85-5

N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2674806
CAS No.: 332116-85-5
M. Wt: 399.406
InChI Key: NHWXWWAMKLRXPK-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 2-phenylquinoline core substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with a 4-methoxy-2-nitrophenyl moiety.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-30-16-11-12-20(22(13-16)26(28)29)25-23(27)18-14-21(15-7-3-2-4-8-15)24-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWXWWAMKLRXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction mixture is stirred at room temperature for an extended period to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure purity and consistency. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to the formation of quinoline N-oxides.

Scientific Research Applications

Antimalarial Activity

One of the significant applications of quinoline derivatives, including N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide, is their potential as antimalarial agents. Research has shown that quinoline-4-carboxamides exhibit moderate to high potency against Plasmodium falciparum, the parasite responsible for malaria. For instance, a study highlighted the effectiveness of a series of quinoline derivatives in inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite. This novel mechanism of action allows for the development of new antimalarial therapies that could overcome existing drug resistance issues .

Table 1: Antimalarial Potency of Quinoline Derivatives

Compound IDEC50 (nM)Selectivity IndexOral Efficacy (mg/kg)
1120>100<1
2 (Lead)<10>100<1
350>502

Anticancer Properties

This compound has also been investigated for its anticancer properties. Quinoline-based compounds have been shown to inhibit Bcl-2, a protein that prevents apoptosis in cancer cells. A study reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Case Study: Bcl-2 Inhibition

In a study focusing on quinoline derivatives targeting Bcl-2, compound 6i (which shares structural similarities with this compound) demonstrated potent inhibition within Bcl-2 expressing cancer cells. The effectiveness was measured using ELISA assays, showing promising results for further development .

Antibacterial Activity

The antibacterial potential of this compound has been explored against various bacterial strains. Research indicates that modifications to the quinoline structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antibacterial Activity Results

Compound IDBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound AS. aureus155
Compound BE. coli1020
Compound CMRSA1215

Enzyme Inhibition Studies

Another critical application involves the inhibition of specific enzymes such as α-glucosidase. Studies have shown that certain derivatives of quinoline compounds can act as potent inhibitors, which may have implications for diabetes management by regulating blood sugar levels .

Table 3: α-glucosidase Inhibition Potency

Compound IDIC50 (µM)
Compound D26.0
Compound E>750

Mechanism of Action

The mechanism by which N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on cannabinoid receptors (CB1 and CB2) to produce antinociceptive effects, as seen in some analogs . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Key Observations:
  • Antibacterial Activity: Compounds 5a5 and 5a6 exhibit antibacterial properties, likely due to their polar substituents (morpholine, dimethylamino groups), which enhance solubility and target binding .
  • Receptor Antagonism: SB 235375 demonstrates selective NK3 receptor antagonism, attributed to its carboxymethoxy side chain, which may mimic endogenous ligand interactions .

Physicochemical Properties

  • Melting Points: Derivatives with rigid substituents (e.g., morpholine in 5a5) exhibit higher melting points (188°C) compared to flexible alkylamino analogs (e.g., 5a6 at 171°C), suggesting stronger intermolecular interactions .
  • Lipophilicity : The nitro group in the target compound may reduce lipophilicity compared to halogenated analogs (e.g., ’s chloro-nitro derivative), impacting membrane permeability .

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a quinoline core substituted with methoxy, nitro, and phenyl groups. The synthesis typically involves multi-step organic reactions, beginning with the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride. This method is crucial for producing high-purity compounds suitable for biological testing.

Antimicrobial Properties

This compound has been evaluated for its antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The agar diffusion method was utilized to assess its effectiveness, revealing significant inhibition zones compared to standard antibiotics like ampicillin and gentamicin .

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Staphylococcus aureus2224
Escherichia coli2023
Pseudomonas aeruginosa2125

Anticancer Properties

The compound has shown promising anticancer activity in various studies. It was tested against several cancer cell lines, including COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer). The half-maximal inhibitory concentration (IC50) values indicate potent antiproliferative effects; for instance, one study reported IC50 values of 0.32 μM for COLO205 and 0.89 μM for H460 cells .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (μM)
COLO2050.32
H4600.89
A4981.20

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
  • Anticancer Mechanism : It is hypothesized that the compound interacts with tubulin at the colchicine-binding site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction has been supported by molecular docking studies that elucidate the binding affinities and interactions with key cellular targets.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Antimalarial Activity : A related series of quinoline derivatives were screened for activity against Plasmodium falciparum, demonstrating moderate potency with some derivatives showing low nanomolar activity in vitro .
  • In Vivo Studies : In animal models, certain analogs exhibited excellent oral efficacy against malaria, indicating potential therapeutic applications beyond cancer treatment .

Q & A

Basic: What are the optimal synthetic routes for N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide?

Answer:
The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with a substituted aniline. A validated approach includes:

  • Step 1 : Preparation of 2-phenylquinoline-4-carboxylic acid via cyclization of substituted benzaldehydes with cyanoacetates under acidic conditions.
  • Step 2 : Activation of the carboxylic acid using coupling agents like EDCI/HOBt in DMF, followed by reaction with 4-methoxy-2-nitroaniline.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.3–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: How can the solubility and stability of this compound be optimized for in vitro assays?

Answer:

  • Solubility : Use DMSO as a primary solvent (stock solutions at 10 mM). For aqueous buffers (e.g., PBS), employ solubilizing agents like Tween-80 (<0.1%) or cyclodextrins.
  • Stability : Store lyophilized powder at -20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 72 hours at 37°C. Adjust pH to 7.4 to minimize nitro-group reduction .

Advanced: What structural features contribute to its STAT3 inhibitory activity?

Answer:
The quinoline core and nitro-methoxy phenyl group are critical. Key interactions include:

  • SH2 Domain Binding : The 2-phenylquinoline moiety occupies the phosphotyrosine pocket.
  • DNA-Binding Domain Interaction : The 4-methoxy-2-nitrophenyl group disrupts STAT3-DNA complexation.
  • SAR Insights : Modifying the nitro group to electron-withdrawing substituents (e.g., -CF3_3) enhances potency, while methoxy removal reduces cellular uptake. Validate via luciferase reporter assays in glioblastoma stem-like cells (IC50_{50} ~5 µM) .

Advanced: How can contradictory bioactivity data (e.g., antibacterial vs. anticancer) be resolved?

Answer:
Contradictions arise from assay-specific conditions. Mitigate via:

  • Dose-Response Curves : Test across concentrations (0.1–100 µM) in both antibacterial (MIC assays) and cancer (MTT/proliferation) models.
  • Target Profiling : Use kinase/GPCR panels to identify off-target effects.
  • Metabolite Analysis : LC-MS/MS to detect degradation products (e.g., nitro-reduction to amines) that may exhibit divergent activities .

Advanced: What crystallographic methods validate its molecular conformation?

Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, achieving R-factor <0.05.
  • Key Metrics : Confirm dihedral angles between quinoline and phenyl rings (~15–25°), and intramolecular H-bonds (e.g., C–H···O) stabilizing the nitro-methoxy group .

Basic: Which analytical techniques are essential for purity assessment?

Answer:

  • HPLC : Use a C18 column (gradient: 50–90% acetonitrile in 20 min) to achieve ≥95% purity.
  • Elemental Analysis : Match calculated vs. observed C, H, N values (deviation <0.4%).
  • Spectroscopy : FT-IR for nitro-group identification (~1520 cm1^{-1} asymmetric stretch) .

Advanced: How does its logP value influence pharmacokinetic properties?

Answer:

  • logP : Calculated as ~3.2 (via HPLC retention time correlation), indicating moderate lipophilicity.
  • ADME Impact : Optimize bioavailability via prodrug strategies (e.g., esterification of the carboxamide). Assess membrane permeability using Caco-2 monolayers (Papp >1 × 106^{-6} cm/s) .

Advanced: What computational models predict its binding mode to STAT3?

Answer:

  • Molecular Docking : Use AutoDock Vina with STAT3 SH2 domain (PDB: 1BG1). Key residues: Lys591, Ser611.
  • MD Simulations : Run 100 ns trajectories (AMBER force field) to validate binding stability (RMSD <2 Å).
  • Free Energy Calculations : MM-PBSA to rank binding affinities (ΔG < -8 kcal/mol) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste Disposal : Neutralize with 10% NaOH before incineration. Monitor for nitro-group toxicity via Ames test .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Answer:

  • Core Modifications : Introduce fused rings (e.g., pyridine) to enhance rigidity.
  • Substituent Effects : Replace methoxy with trifluoromethoxy for improved metabolic stability.
  • Bioisosteres : Replace carboxamide with sulfonamide to probe H-bonding requirements. Validate via IC50_{50} shifts in STAT3-dependent reporter assays .

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